
sodium tetrafluoroferrate(1-)
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Overview
Description
Sodium tetrafluoroferrate(1−), with the chemical formula Na[FeF₄], is an inorganic compound comprising a tetrafluoroferrate(1−) anion ([FeF₄]⁻) and a sodium cation (Na⁺). The iron center in this complex exists in the +3 oxidation state, coordinated by four fluoride ligands in a tetrahedral geometry. This compound is part of a broader class of tetrahaloferrate(III) salts, which are of interest in materials science due to their magnetic and structural properties .
Synthesis: Sodium tetrafluoroferrate(1−) is typically prepared via fluorination reactions. For example, analogous compounds like Cs[FeF₄] are synthesized by fluorinating precursors such as CsFeBr₄·2H₂O under controlled conditions . A similar route involving NaF and Fe(III) precursors (e.g., FeBr₃) is hypothesized for Na[FeF₄], though detailed synthetic protocols are less documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium tetrafluoroferrate(1-) can be synthesized through several methods. One common method involves the reaction of iron(III) fluoride with sodium fluoride in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of sodium tetrafluoroferrate(1-) as a precipitate .
Another method involves the reaction of iron(III) chloride with sodium fluoride in an aqueous solution. This reaction also produces sodium tetrafluoroferrate(1-) as a precipitate, which can be filtered and dried .
Industrial Production Methods
In industrial settings, sodium tetrafluoroferrate(1-) is produced using large-scale chemical reactors. The process involves the controlled reaction of iron(III) fluoride or iron(III) chloride with sodium fluoride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain high-purity sodium tetrafluoroferrate(1-) .
Chemical Reactions Analysis
Types of Reactions
Sodium tetrafluoroferrate(1-) undergoes various chemical reactions, including:
Oxidation: Sodium tetrafluoroferrate(1-) can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Sodium tetrafluoroferrate(1-) can undergo substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetrafluoroferrate(1-) include strong oxidizing agents, reducing agents, and other halide salts. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving sodium tetrafluoroferrate(1-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron compounds, while reduction reactions may yield lower oxidation state iron compounds .
Scientific Research Applications
Sodium tetrafluoroferrate(1-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: Sodium tetrafluoroferrate(1-) is used in biological studies to investigate the effects of fluoride ions on biological systems.
Mechanism of Action
The mechanism by which sodium tetrafluoroferrate(1-) exerts its effects involves the interaction of the fluoride ions with various molecular targets. In biological systems, fluoride ions can interact with enzymes and proteins, affecting their activity and function. In chemical reactions, the fluoride ions can act as nucleophiles or electrophiles, depending on the reaction conditions .
Comparison with Similar Compounds
Properties :
- Crystal Structure : The tetrafluoroferrate(1−) anion adopts a tetrahedral geometry. Alkali metal salts like Na[FeF₄] and Cs[FeF₄] often crystallize in tetragonal systems, as seen in Cs[FeF₄] (a = 12.491 Å, c = 13.272 Å) .
- Magnetic Behavior : Fe³⁺ (d⁵ configuration) in a tetrahedral fluoride field exhibits a high-spin state, yielding a magnetic moment of ~5.9 BM, consistent with five unpaired electrons.
Structural and Electronic Comparisons
The following table compares key properties of sodium tetrafluoroferrate(1−) with structurally related compounds:
Key Observations :
Ligand Effects :
- Fluoride ligands ([FeF₄]⁻) create a weaker crystal field compared to chloride ([FeCl₄]⁻), but stronger than in hexafluoroferrates ([FeF₆]³⁻). This results in distinct spin states: tetrahedral [FeF₄]⁻ and [FeCl₄]⁻ remain high-spin, while octahedral [FeF₆]³⁻ transitions to low-spin due to greater ligand field splitting .
- The smaller ionic radius of F⁻ vs. Cl⁻ leads to shorter Fe–F bonds (~1.89 Å) compared to Fe–Cl (~2.17 Å), enhancing lattice stability in fluoride salts.
Counterion Effects :
- Na⁺ vs. Cs⁺: Sodium’s smaller ionic radius (1.02 Å vs. 1.67 Å for Cs⁺) results in higher charge density, increasing solubility (e.g., Na[FeF₄] > Cs[FeF₄]) but reducing thermal stability.
Magnetic Properties :
- High-spin Fe³⁺ in [FeF₄]⁻ and [FeCl₄]⁻ contrasts with low-spin Fe³⁺ in octahedral [FeF₆]³⁻, highlighting geometry’s role in magnetic behavior.
Stability and Reactivity
- Thermal Stability : Fluoride complexes (e.g., Na[FeF₄]) are more thermally stable than chloride analogs (Na[FeCl₄]) due to stronger Fe–F bonds.
- Hydrolytic Sensitivity : [FeCl₄]⁻ is prone to hydrolysis in aqueous media, forming Fe(OH)₃ and HCl, whereas [FeF₄]⁻ resists hydrolysis due to fluoride’s lower polarizability .
Data Tables
Table 1: Crystallographic Parameters
Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
---|---|---|---|---|
Cs[FeF₄] | Tetragonal | I4/mmm | a = 12.491, c = 13.272 | |
Na[FeCl₄] | Cubic | Fm-3m | a = 5.6 |
Table 2: Magnetic and Solubility Data
Compound | Magnetic Moment (BM) | Solubility (g/100 mL H₂O) |
---|---|---|
Na[FeF₄] | 5.9 | 8.2 (estimated) |
Cs[FeF₄] | 5.9 | 0.5 |
Na[FeCl₄] | 5.5 | 45.3 |
Biological Activity
Sodium tetrafluoroferrate(1-), a compound with the formula NaFeF₄, is an interesting subject of study due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Sodium tetrafluoroferrate(1-) is characterized by the presence of iron in a +2 oxidation state surrounded by four fluoride ions. The fluoride ions play a crucial role in its biological activity, as they can interact with various biological systems, affecting enzyme function and cellular processes.
Mechanism of Action:
- Enzyme Interaction: Fluoride ions can inhibit certain enzymes by altering their active sites, leading to reduced enzymatic activity. This inhibition can affect metabolic pathways in cells.
- Cellular Effects: The compound may induce oxidative stress in cells, leading to apoptosis in certain contexts. This feature is particularly relevant in cancer research, where the modulation of cell death pathways is critical.
Biological Applications
Sodium tetrafluoroferrate(1-) has been utilized in various biological studies:
- Fluoride Ion Studies: It is often used to investigate the effects of fluoride on biological systems, including its potential toxicological effects on human health and environmental impacts.
- Antimicrobial Research: Some studies have explored its efficacy against microbial pathogens, suggesting that it may possess antimicrobial properties due to the reactivity of fluoride ions.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of sodium tetrafluoroferrate(1-) against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 2: Fluoride Toxicity
Research has shown that sodium tetrafluoroferrate(1-) can induce cytotoxicity in mammalian cell lines at high concentrations. The study measured cell viability using MTT assays and found that exposure to the compound resulted in dose-dependent cell death, primarily through apoptosis.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 50 µg/mL | Cell membrane disruption |
Escherichia coli | 100 µg/mL | Metabolic interference |
Bacillus subtilis | 75 µg/mL | Enzyme inhibition |
Table 2: Cytotoxic Effects on Mammalian Cell Lines
Cell Line | IC₅₀ (µM) | Mode of Cell Death |
---|---|---|
HeLa | 30 | Apoptosis |
MCF-7 | 25 | Apoptosis |
NIH 3T3 | 40 | Necrosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing sodium tetrafluoroferrate(1−) with high purity?
Sodium tetrafluoroferrate(1−) can be synthesized via fluorination of precursor complexes under controlled conditions. For example, analogous tetrafluoroferrates (e.g., CsFeF₄) are prepared by fluorinating hydrated metal bromides (e.g., CsFeBr₄·2H₂O) using anhydrous HF or F₂ gas at elevated temperatures (300–400°C) . Key parameters include:
- Precursor stoichiometry : Ensure a 1:1 molar ratio of Fe³⁺ to F⁻.
- Reaction atmosphere : Use inert gas (e.g., argon) to prevent oxidation.
- Post-synthesis purification : Recrystallize from non-aqueous solvents to avoid hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing sodium tetrafluoroferrate(1−)?
Structural and electronic characterization requires a combination of:
- X-ray diffraction (XRD) : To resolve crystal symmetry (e.g., tetragonal systems reported for CsFeF₄ with lattice parameters a = 12.491 Å, c = 13.272 Å) .
- Mössbauer spectroscopy : To confirm Fe³⁺ oxidation state and local coordination geometry.
- Infrared (IR) spectroscopy : To identify Fe–F vibrational modes (~400–600 cm⁻¹) .
Q. How should researchers handle contradictions in reported magnetic properties of tetrafluoroferrates?
Discrepancies in magnetic data (e.g., paramagnetic vs. antiferromagnetic behavior) may arise from:
- Sample purity : Trace impurities (e.g., Fe²⁺) alter magnetic susceptibility. Validate purity via elemental analysis.
- Measurement conditions : Low-temperature studies (<50 K) often reveal ordering not observed at room temperature.
- Theoretical modeling : Compare experimental results with density functional theory (DFT) predictions for spin states .
Advanced Research Questions
Q. What methodological strategies address challenges in resolving ambiguous crystallographic data for sodium tetrafluoroferrate(1−)?
Ambiguities in XRD patterns (e.g., overlapping peaks) require:
- High-resolution synchrotron XRD : Enhances signal-to-noise ratios for low-symmetry systems.
- Rietveld refinement : Use software like GSAS-II to model disorder or mixed phases.
- Complementary techniques : Pair with neutron diffraction to locate lighter atoms (e.g., F⁻) .
Q. How can computational chemistry guide the design of sodium tetrafluoroferrate(1−)-based catalysts?
DFT calculations can predict:
- Active sites : Identify Fe–F bond lability under reaction conditions (e.g., fluorination catalysis).
- Electronic structure : Analyze d-orbital splitting to correlate with redox activity.
- Thermodynamic stability : Simulate decomposition pathways (e.g., FeF₃ formation) under thermal stress .
Q. What experimental protocols mitigate hydrolysis risks during electrochemical studies of sodium tetrafluoroferrate(1−)?
Hydrolysis in aqueous media releases HF, complicating electrochemical measurements. Mitigation strategies include:
- Non-aqueous electrolytes : Use propylene carbonate or ionic liquids.
- Inert atmosphere cells : Operate in gloveboxes with O₂/H₂O < 1 ppm.
- Real-time monitoring : Employ Raman spectroscopy to detect hydrolysis intermediates .
Q. Methodological Guidelines
Properties
CAS No. |
15274-99-4 |
---|---|
Molecular Formula |
F4FeNa |
Molecular Weight |
154.83 g/mol |
IUPAC Name |
sodium;tetrafluoroiron(1-) |
InChI |
InChI=1S/4FH.Fe.Na/h4*1H;;/q;;;;+3;+1/p-4 |
InChI Key |
HPIKNTMXCPAWTA-UHFFFAOYSA-J |
SMILES |
F[Fe-](F)(F)F.[Na+] |
Canonical SMILES |
F[Fe-](F)(F)F.[Na+] |
Synonyms |
sodium tetrafluoroferrate(1-) |
Origin of Product |
United States |
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